molecular formula C14H18N2O4S B5489293 4-[[3-(Cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid CAS No. 883545-13-9

4-[[3-(Cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B5489293
CAS No.: 883545-13-9
M. Wt: 310.37 g/mol
InChI Key: RGZZGBQEWAHHJA-UHFFFAOYSA-N
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Description

4-[[3-(Cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their diverse biological and physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(Cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid typically involves the condensation of thiophene derivatives with appropriate amines and carboxylic acids. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction temperature, pressure, and time. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-[[3-(Cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[[3-(Cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[3-(Cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit kinases, and interact with cellular receptors. These interactions lead to various biological effects, such as anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor for the treatment of glaucoma.

    Tioconazole: An antifungal agent with a thiophene ring.

Uniqueness

4-[[3-(Cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopentylcarbamoyl group enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

4-[[3-(cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c17-11(5-6-12(18)19)16-14-10(7-8-21-14)13(20)15-9-3-1-2-4-9/h7-9H,1-6H2,(H,15,20)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZZGBQEWAHHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(SC=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701153944
Record name 4-[[3-[(Cyclopentylamino)carbonyl]-2-thienyl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883545-13-9
Record name 4-[[3-[(Cyclopentylamino)carbonyl]-2-thienyl]amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883545-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[3-[(Cyclopentylamino)carbonyl]-2-thienyl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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